![molecular formula C11H17N3O4 B1448576 Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate CAS No. 1803565-95-8](/img/structure/B1448576.png)
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Overview
Description
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 1803565-95-8 . It has a molecular weight of 255.27 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, often involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles . In some cases, tert-butylamidoxime is activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O4/c1-11(2,3)17-10(15)14-4-5-16-6-8(14)9-12-7-13-18-9/h7-8H,4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.27 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Chemical and Biological Properties of Oxadiazoles
Oxadiazoles, including the structure similar to tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, exhibit a wide range of pharmacological properties. The 1,3,4-oxadiazole moiety, in particular, has found extensive applications across various fields due to its versatile chemical reactivity and significant biological activities. These compounds are recognized for their antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. The oxadiazole core is a prominent structural subunit in the development of new drug aspirants, offering a strategic scaffold for the synthesis of compounds with enhanced biological activities and reduced toxicity (Rana, Salahuddin, & Sahu, 2020).
Synthetic and Environmental Applications
Beyond their biomedical significance, oxadiazoles, and their derivatives, have been utilized in various industrial applications, including polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their application extends to the environmental science domain, where synthetic phenolic antioxidants (SPAs) derived from oxadiazole compounds, such as tert-butyl based derivatives, are employed to improve product shelf life and inhibit oxidative reactions in commercial products. SPAs have been detected in various environmental matrices, indicating their widespread use and persistence. Toxicity studies on these compounds suggest potential hepatic toxicity and endocrine-disrupting effects, prompting research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Metal-Ion Sensing and Material Science
In the realm of material science and analytical chemistry, 1,3,4-oxadiazole derivatives are recognized for their role in developing chemosensors for metal ions. These molecules exhibit high photoluminescent quantum yield, thermal and chemical stability, and possess potential coordination sites, making them suitable for selective metal-ion sensing. The ability to tune the electronic properties of oxadiazole scaffolds enables the design of sensors with specific selectivity and sensitivity, offering valuable tools for environmental monitoring and industrial applications (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)17-10(15)14-4-5-16-6-8(14)9-12-7-13-18-9/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZEDNOGCFLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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